molecular formula C13H16ClNO B2943208 (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide CAS No. 2223091-39-0

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide

Cat. No.: B2943208
CAS No.: 2223091-39-0
M. Wt: 237.73
InChI Key: JLDUFFNPANUXPU-BXKDBHETSA-N
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Description

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its cyclopropane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the cyclopropane reacts with an amine under dehydrating conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the aforementioned synthetic steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Phenols, ethers

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new therapeutic drugs.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-N-[2-(4-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide
  • (1R,2R)-N-[2-(4-fluorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide
  • (1R,2R)-N-[2-(4-methylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide

Uniqueness

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific stereochemistry also contributes to its unique reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-8-12(9)13(16)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8H2,1H3,(H,15,16)/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDUFFNPANUXPU-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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